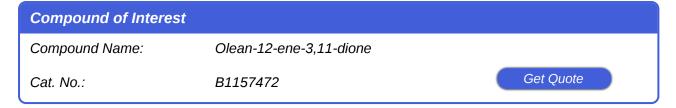


Physical and chemical properties of Olean-12ene-3,11-dione

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An In-depth Technical Guide to **Olean-12-ene-3,11-dione** for Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-dione is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory activity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of **Olean-12-ene-3,11-dione**, detailed experimental protocols for its isolation and synthesis, and an exploration of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Olean-12-ene-3,11-dione, also known by its synonyms 12-Oleanen-3,11-dione and $18\beta(H)$ -olean-12-ene-3,11-dione, possesses a well-defined chemical structure and a distinct set of physicochemical properties.[3] These properties are crucial for its identification, characterization, and formulation in research and development settings.

Table 1: Physical and Chemical Properties of Olean-12-ene-3,11-dione



Property	Value	Reference
IUPAC Name	(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione	[3]
CAS Number	2935-32-2	[3]
Molecular Formula	C30H46O2	[3]
Molecular Weight	438.69 g/mol	[3]
Melting Point	228-231 °C	[3]
Boiling Point	521.9 °C at 760 mmHg	[3]
Density	1.05 g/cm ³	[3]
XLogP3	7.8	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Appearance	Crystalline solid	[1]

Experimental Protocols Isolation of Olean-12-ene-3,11-dione from Euonymus hederaceus

Olean-12-ene-3,11-dione can be isolated from various natural sources, including the bark and stems of Euonymus hederaceus.[4] The following protocol outlines a typical isolation and purification procedure.

Materials:

• Dried and powdered bark and stems of Euonymus hederaceus

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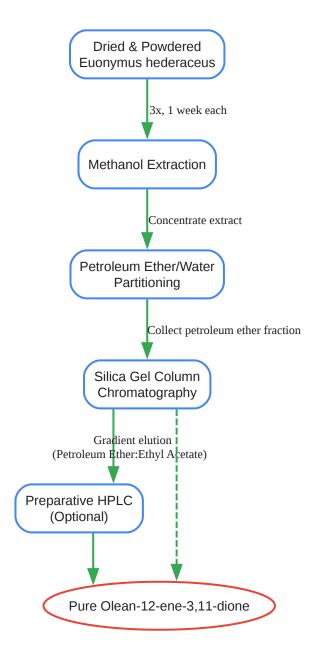


- Methanol
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography
- Water
- Rotary evaporator
- Chromatography column and accessories

Procedure:

- Extraction: The powdered plant material is extracted three times with methanol at room temperature, with each extraction lasting for one week. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
 [4]
- Partitioning: The crude extract is partitioned between petroleum ether and water. The
 petroleum ether soluble fraction, which contains the less polar compounds including Olean12-ene-3,11-dione, is collected.[4]
- Column Chromatography: The petroleum ether fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.[4]
- Fraction Collection and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Olean-12-ene-3,11-dione is typically obtained when the eluent volume ratio of petroleum ether to ethyl acetate is 10:1.[4]
- Purification: The fractions containing the compound of interest may require further purification, for instance, by preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[4]





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Isolation and Purification Workflow

Synthesis of Olean-12-ene-3,11-dione

While **Olean-12-ene-3,11-dione** is a natural product, it can also be synthesized from other readily available triterpenoids. A plausible synthetic route involves the oxidation of a suitable precursor such as 18β-glycyrrhetinic acid or oleanolic acid. The following protocol is adapted from the synthesis of a structurally similar compound, 3,11-Dioxo-olean-12-en-30-oic Acid.[5]

Materials:



- 18β-glycyrrhetinic acid (or a suitable oleanane precursor)
- Acetone
- Chromium trioxide (CrO₃)
- Sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Water
- Brine
- Sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: Dissolve the starting material (e.g., 18β-glycyrrhetinic acid) in acetone and cool the solution to 0 °C.[5]
- Preparation of Jones Reagent: Separately, prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water.[5]
- Oxidation: Slowly add the prepared Jones reagent to the cooled solution of the starting material with continuous stirring. Allow the reaction mixture to stir at room temperature overnight.[5]
- Work-up: Evaporate the acetone from the reaction mixture. Extract the residue with dichloromethane. Wash the organic layer sequentially with water and brine.[5]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
- Purification: Purify the crude product by column chromatography on silica gel to yield pure **Olean-12-ene-3,11-dione**.



Spectroscopic Data

The structural elucidation of **Olean-12-ene-3,11-dione** has been accomplished through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H and ¹³C NMR Data

The complete ¹H and ¹³C NMR chemical shift assignments for **Olean-12-ene-3,11-dione** have been reported and are summarized below.[4]

Table 2: ¹H and ¹³C NMR Chemical Shifts for **Olean-12-ene-3,11-dione** (in CDCl₃)



1 39.0 2 34.1 3 217.9 4 47.4	1.55 (m), 1.95 (m) 2.50 (m) 1.40 (m)
3 217.9	-
4 47.4	
	1.40 (m)
5 54.8	
6 19.1	1.50 (m)
7 32.4	1.35 (m), 1.60 (m)
8 44.9	-
9 61.2	2.44 (s)
10 37.1	-
11 199.7	-
12 128.9	5.62 (s)
13 171.3	-
14 43.7	-
15 26.1	1.15 (m), 1.85 (m)
16 21.5	1.65 (m), 1.90 (m)
17 31.9	-
18 47.9	2.14 (m)
19 41.6	1.30 (m), 1.65 (m)
20 45.6	-
21 31.0	1.45 (m)
22 34.8	1.50 (m)
23 26.5	1.08 (s)



24	21.5	1.12 (s)
25	15.0	1.25 (s)
26	17.5	1.30 (s)
27	25.9	1.35 (s)
28	29.0	0.85 (s)
29	32.1	0.95 (s)
30	33.2	1.15 (s)

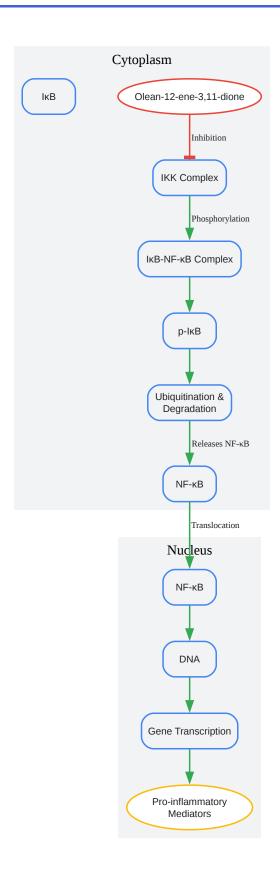
Mechanism of Action

The anti-inflammatory properties of oleanane-type triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct mechanistic studies on **Olean-12-ene-3,11-dione** are limited, evidence from related compounds suggests that it may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-кB) signaling pathway.[1]

Proposed Inhibition of the NF-kB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by proinflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Oleanane triterpenoids are thought to inhibit this pathway by suppressing the phosphorylation of the IKK complex.[1]





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Proposed NF-kB Signaling Inhibition



Conclusion

Olean-12-ene-3,11-dione is a promising natural product with well-characterized physical and chemical properties and demonstrated anti-inflammatory activity. This technical guide has provided detailed protocols for its isolation and a plausible route for its synthesis, along with comprehensive NMR data for its identification. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway offers a solid foundation for further investigation into its therapeutic potential. This compilation of data and methodologies is intended to facilitate and accelerate future research and development efforts centered on this intriguing molecule.

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